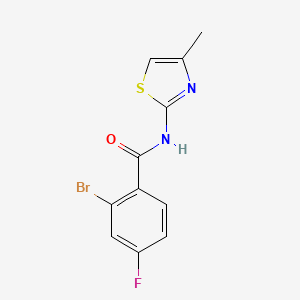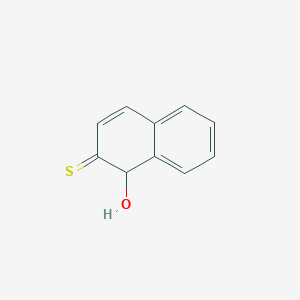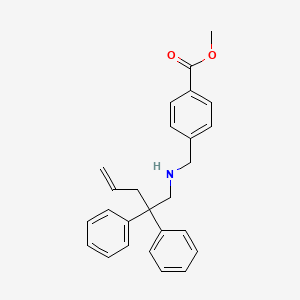
4-(Aminomethyl)-2-bromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It consists of a benzene ring substituted with an amino group (NH2) and a bromine atom (Br) at the 2nd position, and an aminomethyl group (CH2NH2) at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromoaniline can be achieved through several methods. One common approach involves the bromination of 4-(Aminomethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the reduction of 4-(Nitromethyl)-2-bromoaniline. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form 4-(Aminomethyl)aniline by removing the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxide for alkoxylation, and primary or secondary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(Aminomethyl)-2-hydroxyaniline, 4-(Aminomethyl)-2-alkoxyaniline, and 4-(Aminomethyl)-2-aminoaniline.
Oxidation Reactions: Products include 4-(Nitrosomethyl)-2-bromoaniline and 4-(Nitromethyl)-2-bromoaniline.
Reduction Reactions: The major product is 4-(Aminomethyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-bromoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-bromoaniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)-2-bromoaniline can be compared with other similar compounds, such as:
4-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoaniline: Lacks the aminomethyl group, reducing its potential for forming complex structures.
4-(Aminomethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
42580-43-8 |
|---|---|
Molekularformel |
C7H9BrN2 |
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
4-(aminomethyl)-2-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 |
InChI-Schlüssel |
XZROQRMSJUCXKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


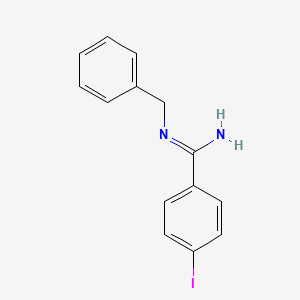
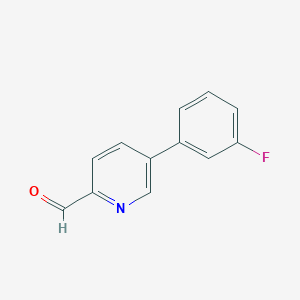
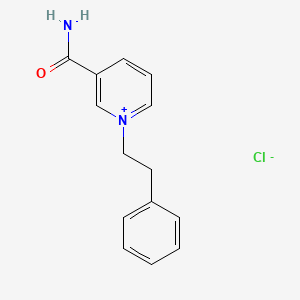

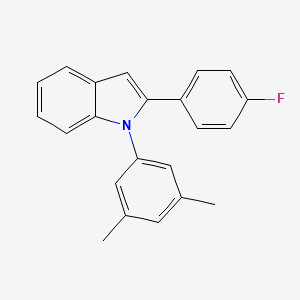
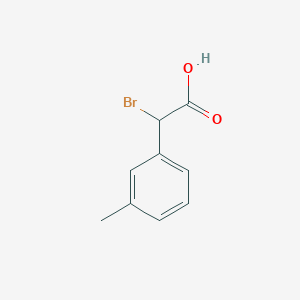
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)


